5-Bromo-7-chloroquinoxaline
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Overview
Description
5-Bromo-7-chloroquinoxaline is an organic compound with the molecular formula C8H4BrClN2. It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused with a pyrazine ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-chloroquinoxaline typically involves the reaction of 3-amino-4-bromobenzoyl chloride with 3-chloropyruvic acid ester in the presence of thionyl chloride. The intermediate product is then deprotected under basic conditions to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-7-chloroquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and boron reagents under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, coupling reactions can yield various biaryl compounds .
Scientific Research Applications
5-Bromo-7-chloroquinoxaline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-7-chloroquinoxaline involves its interaction with specific molecular targets. For instance, quinoxaline derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects. The exact pathways and targets can vary depending on the specific application and derivative .
Comparison with Similar Compounds
- Quinalphos
- Quizalofop-p-ethyl
- Carbadox
- Mequindox
- Olaquindox
- Erdafitinib
Comparison: Compared to other quinoxaline derivatives, 5-Bromo-7-chloroquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
5-bromo-7-chloroquinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-6-3-5(10)4-7-8(6)12-2-1-11-7/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIPUDFECNDBJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=N1)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681991 |
Source
|
Record name | 5-Bromo-7-chloroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215205-87-0 |
Source
|
Record name | 5-Bromo-7-chloroquinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-7-chloroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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